molecular formula C6H13NO B2417685 4-(Dimethylamino)butan-2-one CAS No. 2543-57-9

4-(Dimethylamino)butan-2-one

Cat. No.: B2417685
CAS No.: 2543-57-9
M. Wt: 115.176
InChI Key: WQVAMFRPCWXWSS-UHFFFAOYSA-N
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Description

4-(Dimethylamino)butan-2-one is an organic compound with the molecular formula C6H13NO. It is a ketone with a dimethylamino group attached to the fourth carbon atom of the butanone chain. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Dimethylamino)butan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 4-chlorobutan-2-one with dimethylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the substitution of the chlorine atom with the dimethylamino group. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Catalysts may also be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

4-(Dimethylamino)butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)butan-2-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with various biomolecules, influencing their structure and function. The ketone group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)butan-1-ol: This compound has a similar structure but with an alcohol group instead of a ketone group.

    4-(Dimethylamino)butanoic acid: This compound has a carboxylic acid group instead of a ketone group.

    4-(Dimethylamino)butanal: This compound has an aldehyde group instead of a ketone group.

Uniqueness

4-(Dimethylamino)butan-2-one is unique due to its specific combination of a ketone and a dimethylamino group. This structural arrangement allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its reactivity and versatility distinguish it from other similar compounds .

Properties

IUPAC Name

4-(dimethylamino)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(8)4-5-7(2)3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVAMFRPCWXWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20902537
Record name NoName_3051
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20902537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2543-57-9
Record name 4-(dimethylamino)butan-2-one
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